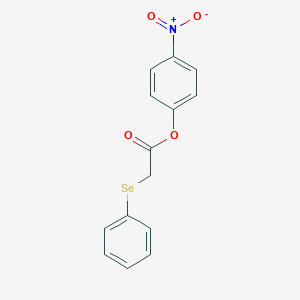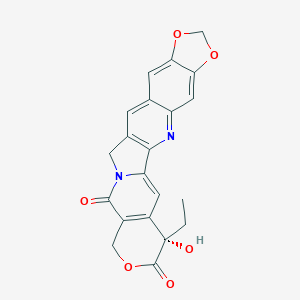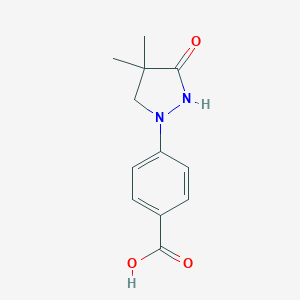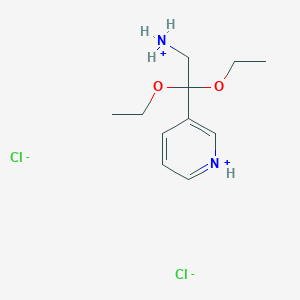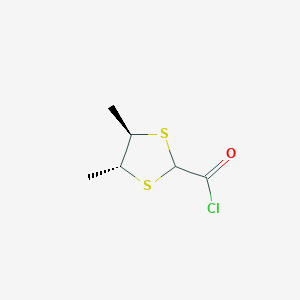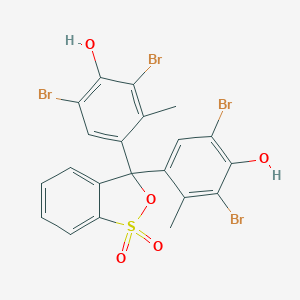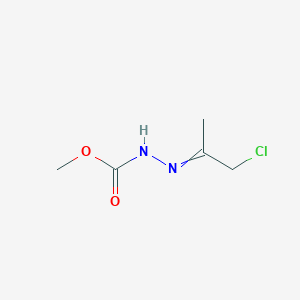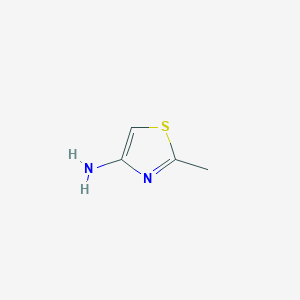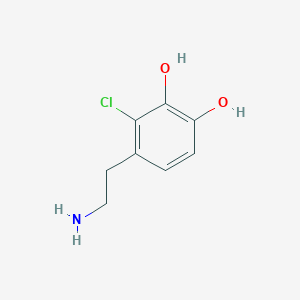![molecular formula C9H7NO B025189 Oxepino[2,3-B]pyridine CAS No. 108563-78-6](/img/structure/B25189.png)
Oxepino[2,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxepino[2,3-B]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. The unique chemical structure of oxepino[2,3-B]pyridine has made it a potential scaffold for the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of oxepino[2,3-B]pyridine varies depending on the biological target. For instance, oxepino[2,3-B]pyridine has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Furthermore, oxepino[2,3-B]pyridine has been reported to interact with several receptors, such as the adenosine A3 receptor and the dopamine D2 receptor, which are involved in various physiological processes.
Biochemische Und Physiologische Effekte
Oxepino[2,3-B]pyridine has been shown to exhibit several biochemical and physiological effects. For instance, it has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of several bacterial and fungal strains. Furthermore, oxepino[2,3-B]pyridine has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using oxepino[2,3-B]pyridine in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and modified to generate analogs with improved properties. However, the limitations of using oxepino[2,3-B]pyridine include its low solubility, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
The future directions of oxepino[2,3-B]pyridine research include the development of novel therapeutic agents based on its scaffold. The design and synthesis of oxepino[2,3-B]pyridine analogs with improved properties, such as increased potency, selectivity, and solubility, are also areas of interest. Furthermore, the elucidation of the molecular mechanism of action of oxepino[2,3-B]pyridine and its interaction with biological targets can provide insights into its therapeutic potential. Finally, the evaluation of the pharmacokinetic and toxicological properties of oxepino[2,3-B]pyridine and its analogs is crucial for their translation into clinical use.
Conclusion
Oxepino[2,3-B]pyridine is a promising scaffold for the development of novel therapeutic agents due to its unique chemical structure and wide range of biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of oxepino[2,3-B]pyridine and its analogs.
Synthesemethoden
The synthesis of oxepino[2,3-B]pyridine can be achieved through different methods, including the Pd-catalyzed cyclization of 2-alkynylpyridines and alkynes, the intramolecular cyclization of 2-alkynylpyridines, and the reaction of 2-alkynylpyridines with diazo compounds. Among these methods, the Pd-catalyzed cyclization of 2-alkynylpyridines and alkynes has been widely used due to its high efficiency and versatility.
Wissenschaftliche Forschungsanwendungen
Oxepino[2,3-B]pyridine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory activities. These activities are attributed to the ability of oxepino[2,3-B]pyridine to interact with various biological targets, such as enzymes, receptors, and DNA.
Eigenschaften
CAS-Nummer |
108563-78-6 |
|---|---|
Produktname |
Oxepino[2,3-B]pyridine |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
oxepino[2,3-b]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-7-11-9-8(4-1)5-3-6-10-9/h1-7H |
InChI-Schlüssel |
UPTASVMTYWSPMF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=CC=C2)OC=C1 |
Kanonische SMILES |
C1=CC2=C(N=CC=C2)OC=C1 |
Synonyme |
Oxepino[2,3-b]pyridine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



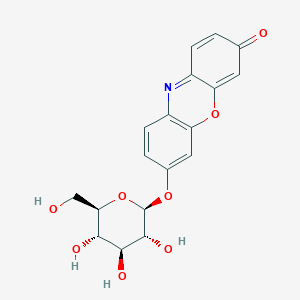
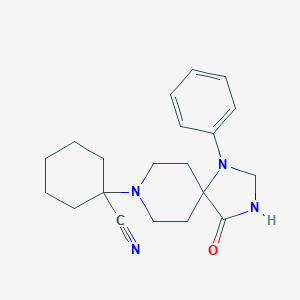
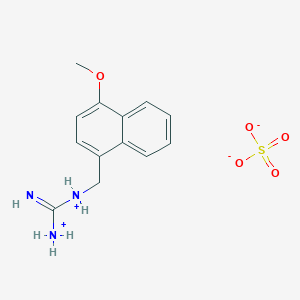
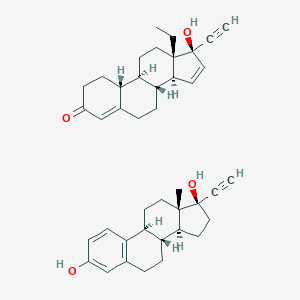
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
